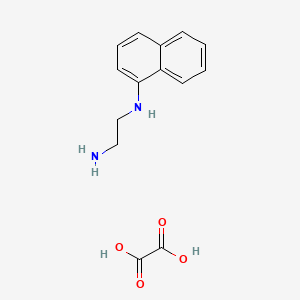N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate
CAS No.: 72704-20-2
Cat. No.: VC3278163
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72704-20-2 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid |
| Standard InChI | InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6) |
| Standard InChI Key | AWDVHNMBIRJYLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is an organic salt compound formed from N1-(naphthalen-1-yl)ethane-1,2-diamine and oxalic acid. This chemical entity is characterized by specific identifiers that facilitate its recognition in scientific literature and chemical databases.
Table 1: Chemical Identifiers of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate
| Parameter | Value |
|---|---|
| CAS Number | 72704-20-2 |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid |
| PubChem CID | 53471213 |
| Standard InChI | InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6) |
| Standard InChIKey | AWDVHNMBIRJYLK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O |
The compound consists of two primary components: the N1-(naphthalen-1-yl)ethane-1,2-diamine portion and the oxalic acid counterion. This salt formation enhances stability and potentially modifies the solubility properties of the parent amine compound .
Structural Characteristics
The molecular structure of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate features a naphthalene ring system connected to an ethylenediamine chain through a nitrogen atom. The compound exists as a salt with oxalic acid, which significantly influences its physicochemical properties.
The naphthalene moiety contributes aromatic character and hydrophobicity to the compound, while the ethylenediamine chain provides potential for hydrogen bonding and coordination chemistry. The oxalate counterion establishes ionic interactions with the protonated amine groups, creating a stable salt form that affects solubility, crystal structure, and potential biological interactions .
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is primarily determined by its functional groups:
-
The primary amine group (-NH₂) at the terminal position of the ethylene chain is nucleophilic and can participate in various reactions including:
-
Acylation with acid chlorides or anhydrides
-
Condensation with aldehydes or ketones to form imines
-
Alkylation with alkyl halides
-
Coordination with metal ions
-
-
The secondary amine (-NH-) connecting the naphthalene ring to the ethylene chain exhibits:
-
Reduced nucleophilicity compared to the primary amine
-
Potential for hydrogen bonding
-
Ability to participate in coordination chemistry
-
-
The naphthalene ring system provides:
-
Aromatic character
-
Potential for π-π stacking interactions
-
Sites for electrophilic aromatic substitution reactions
-
-
The oxalate counterion can:
Synthesis and Preparation
Synthetic Routes
The synthesis of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate typically involves a two-stage process:
-
Formation of the parent N1-(Naphthalen-1-yl)ethane-1,2-diamine through:
-
Nucleophilic substitution reaction between 1-naphthylamine and an appropriate ethylenediamine derivative
-
Reductive amination between 1-naphthaldehyde and ethylenediamine
-
Selective protection/deprotection strategies to control regioselectivity
-
-
Salt formation through:
-
Reaction of the purified free base with stoichiometric amounts of oxalic acid
-
Crystallization from appropriate solvent systems to obtain the pure oxalate salt
-
The selection of specific synthetic routes depends on factors including available starting materials, desired scale, and required purity levels.
Purification Methods
Purification of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate typically employs techniques suited for organic salts:
-
Recrystallization from solvent combinations such as alcohol/water mixtures
-
Column chromatography for preliminary purification of the free base before salt formation
-
Washing with appropriate solvents to remove impurities
The salt formation itself often serves as a purification step, as the crystallization process can exclude impurities and provide a well-defined solid form.
Applications in Chemical Research
Role in Organic Synthesis
N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate serves as a valuable precursor in organic synthesis due to its functional group profile. The compound enables multiple synthetic transformations:
-
Formation of Schiff bases through condensation reactions with carbonyl compounds
-
Synthesis of heterocyclic compounds incorporating the naphthalene and diamine moieties
-
Preparation of metal complexes utilizing the diamine functionality as a coordinating ligand
-
Development of functional materials with specific optical or electronic properties
The oxalate salt form offers advantages over the free base, including improved stability, defined stoichiometry, and enhanced handleability in laboratory settings.
Analytical Chemistry Applications
The compound demonstrates utility in analytical chemistry, particularly:
-
As a reagent in colorimetric assays due to its ability to form complexes with certain metal ions
-
For detection and quantification of specific analytes in complex matrices
-
As a reference standard in chromatographic or spectroscopic methods
The related compound N-(1-Naphthyl)ethylenediamine dihydrochloride, which differs only in the counterion, is used for colorimetric determination of sulfonamides, nitrates, nitrites, and various aromatic compounds, suggesting similar applications may be possible for the oxalate salt .
Structural Relationship to Similar Compounds
Comparison with Related Derivatives
N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate belongs to a family of structurally related compounds that differ in their substitution patterns or counterions:
Table 2: Comparison of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate with Related Compounds
These structural relationships highlight how modifications to the basic scaffold can influence chemical behavior and application profiles. The choice between different salt forms (oxalate vs. dihydrochloride) depends on the specific requirements of the intended application, including solubility, stability, and reactivity considerations .
Structure-Property Relationships
The structure of N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate directly influences its physical and chemical properties:
-
The naphthalene ring system contributes:
-
Aromatic character and UV absorption properties
-
Hydrophobicity that influences solubility behavior
-
Potential for π-stacking interactions
-
-
The ethylenediamine chain provides:
-
Flexibility to the molecule
-
Multiple hydrogen bonding sites
-
Potential chelating properties for metal coordination
-
-
The oxalate counterion affects:
Understanding these structure-property relationships is essential for predicting behavior in different applications and guiding further structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume